H-Glu-OBzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

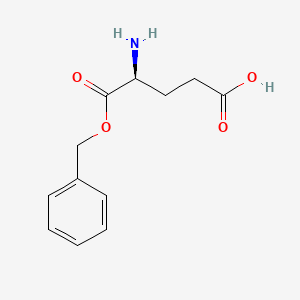

IUPAC Name |

(4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZKKJHBHCZXTQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13030-09-6 | |

| Record name | 13030-09-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-Glu-OBzl: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Glu-OBzl, a pivotal derivative of glutamic acid utilized in peptide synthesis and various biomedical research applications. This document elucidates its chemical structure, physicochemical properties, synthesis methodologies, and its relationship with glutamatergic signaling pathways.

Chemical Structure and Nomenclature

This compound is a mono-benzyl ester of glutamic acid. The nomenclature can be ambiguous and may refer to either the α- or γ-benzyl ester of L-glutamic acid. It is crucial to specify the esterification position for clarity in research and application.

-

L-Glutamic acid α-benzyl ester (H-L-Glu(α-OBzl)-OH): The benzyl group is attached to the carboxyl group at the α-carbon.

-

L-Glutamic acid γ-benzyl ester (H-L-Glu(γ-OBzl)-OH): The benzyl group is attached to the carboxyl group at the γ-carbon.[1][2]

The D-isomers, such as H-D-Glu-OBzl, are also available and utilized in specific research contexts.[3]

Physicochemical Properties

The properties of this compound can vary slightly depending on the isomeric form (α- vs. γ-ester) and the stereochemistry (L- vs. D-). The following tables summarize key quantitative data for the most common forms.

Table 1: Physicochemical Properties of L-Glutamic Acid γ-Benzyl Ester

| Property | Value | Reference |

| CAS Number | 1676-73-9 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₄ | |

| Molecular Weight | 237.25 g/mol | |

| Melting Point | 181-182 °C | |

| Optical Activity [α]20/D | +19° ± 2° (c=1 in acetic acid) | |

| Solubility | Slightly soluble in Acetic Acid, DMSO (heated), and Methanol (heated) | |

| Appearance | White powder or needle-like crystals |

Table 2: Physicochemical Properties of L-Glutamic Acid α-Benzyl Ester

| Property | Value | Reference |

| CAS Number | 13030-09-6 | |

| Molecular Formula | C₁₂H₁₅NO₄ | |

| Molecular Weight | 237.25 g/mol | |

| Appearance | White powder | |

| Synonyms | H-L-Glu-OBzl, L-Glutamic Acid 1-Benzyl Ester |

Experimental Protocols

Synthesis of L-Glutamic acid γ-benzyl ester

A common method for the synthesis of L-glutamic acid γ-benzyl ester involves the direct esterification of L-glutamic acid with benzyl alcohol in the presence of an acid catalyst.

Materials:

-

L-Glutamic acid

-

Benzyl alcohol

-

Sulfuric acid (60%)

-

Sodium bicarbonate

-

Ice

-

Water (carbon dioxide-free)

-

Acetone

-

Ether

Procedure:

-

Combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol in a 12-liter round-bottom flask equipped with a distillation head.

-

Heat the mixture to 70°C and stir for 45 minutes.

-

Cool the solution and apply a reduced pressure of approximately 100 mm.

-

Raise the temperature back to 70°C and distill off the water for about 4.5 hours.

-

Allow the reaction mixture to stand overnight, during which it will become viscous.

-

Slowly add the viscous mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone.

-

Air-dry the precipitate.

-

Triturate the dried solid with 2 liters of ether and dry to yield the crude product.

Purification:

-

Recrystallize the crude product from 12.5 liters of hot water.

-

Filter the hot solution through a plug of glass wool.

-

Cool the filtrate and refrigerate overnight to allow for crystal formation.

-

Collect the recrystallized product by filtration.

-

Wash the crystals with 2 liters of cold water, followed by 2 liters of THF.

-

Air-dry the purified product overnight and then dry in a vacuum at room temperature for three hours to obtain white, shiny plates of γ-benzyl L-glutamate.

Synthesis of L-Glutamic acid α-benzyl ester

The synthesis of the α-ester often requires protection of the γ-carboxyl group and the amino group, followed by esterification of the α-carboxyl group and subsequent deprotection. Biocatalytic approaches have also been explored for selective α-esterification.

Biocatalytic Approach using Alcalase:

-

Incubate N-Boc L-glutamic acid (17 g/L) with 182 mg of Alcalase in 1 mL of dry benzyl alcohol.

-

The reaction is carried out overnight at 50°C.

-

Following the incubation, the reaction mixture is diluted with acetonitrile for analysis by HPLC.

Role in Biological Systems and Signaling Pathways

While this compound itself is not a primary signaling molecule, its parent compound, L-glutamic acid, is the most abundant excitatory neurotransmitter in the mammalian central nervous system. Glutamate plays a critical role in a vast array of neural functions, including learning, memory, and synaptic plasticity.

Glutamate exerts its effects by binding to and activating ionotropic and metabotropic glutamate receptors on postsynaptic neurons.

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels, including NMDA, AMPA, and kainate receptors. Their activation leads to a rapid influx of cations (Na⁺ and Ca²⁺), causing depolarization of the postsynaptic membrane and initiating an excitatory postsynaptic potential.

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades.

Derivatives of glutamic acid, such as this compound, are instrumental in the synthesis of peptides and peptidomimetics that can be used to study and modulate the activity of these glutamatergic pathways. Dysregulation of glutamate signaling is implicated in various neurological and psychiatric disorders, making it a key target for drug development.

Glutamatergic Synapse Signaling Pathway

The following diagram illustrates the key events at a glutamatergic synapse.

Caption: Overview of the glutamatergic synapse and glutamate-glutamine cycle.

Applications in Research and Development

This compound and its derivatives are fundamental building blocks in:

-

Peptide Synthesis: The benzyl protecting group for the side-chain carboxyl group of glutamic acid is widely used in both solid-phase and solution-phase peptide synthesis. It is stable under many coupling conditions and can be removed by catalytic hydrogenation.

-

Polymer Synthesis: L-Glutamic acid γ-benzyl ester is a monomer used in the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a biodegradable polymer with applications in drug delivery systems and biomedical materials.

-

Neuroscience Research: As a derivative of a key neurotransmitter, it is used in the synthesis of probes and potential therapeutic agents targeting glutamate receptors and transporters.

Conclusion

This compound is a versatile and indispensable chemical entity in the fields of peptide chemistry, materials science, and neuroscience. A thorough understanding of its chemical properties, isomeric forms, and synthetic methodologies is essential for its effective application in research and drug development. While not a direct signaling molecule, its close relationship to L-glutamic acid places it at the center of investigations into the complex mechanisms of the central nervous system.

References

A Technical Guide to the Synthesis of L-Glutamic Acid γ-Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

L-Glutamic acid γ-benzyl ester is a crucial intermediate in the synthesis of polypeptides and other pharmacologically relevant molecules. Its selective preparation is a key step in many research and development endeavors. This guide provides an in-depth overview of the core methodologies for the synthesis of L-Glutamic acid γ-benzyl ester, complete with detailed experimental protocols, comparative data, and workflow diagrams.

Introduction

The synthesis of L-Glutamic acid γ-benzyl ester involves the selective esterification of the γ-carboxylic acid group of L-glutamic acid while leaving the α-carboxylic acid and the α-amino group intact or temporarily protected. The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of reagents. This document outlines two primary methods for its synthesis: direct acid-catalyzed esterification and a highly selective autocatalytic method promoted by a metal salt.

Synthesis Methodologies

Direct Acid-Catalyzed Esterification with Sulfuric Acid

This is a classical and widely used method for the synthesis of L-Glutamic acid γ-benzyl ester. It involves the direct reaction of L-glutamic acid with benzyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is driven to completion by removing the water formed during the esterification process.

A detailed experimental protocol for this method is as follows:

-

Reaction Setup : In a 12-liter round-bottom flask equipped with a distillation head, combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol.[1]

-

Initial Reaction : Heat the mixture to 70°C and stir for 45 minutes.[1]

-

Water Removal : Cool the solution and then subject it to a reduced pressure of approximately 100 mm. Reheat the reaction mixture to 70°C and distill off the water for about 4.5 hours.[1]

-

Work-up and Precipitation : After allowing the reaction mixture to stand overnight, it will become viscous. Slowly add this viscous mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water. A precipitate will form.[1]

-

Isolation of Crude Product : Collect the precipitate by filtration and wash it with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone. Air-dry the precipitate.[1]

-

Purification (Trituration) : Triturate the air-dried precipitate with 2 liters of ether and then dry to yield the crude γ-benzyl L-glutamate.

-

Purification (Recrystallization) : For further purification, recrystallize the crude product from 12.5 liters of hot water. Filter the hot solution through a plug of glass wool. After cooling and overnight refrigeration, collect the recrystallized product. Wash the crystals with 2 liters of cold water and then 2 liters of THF. Air-dry the product overnight and then dry it in vacuo at room temperature for three hours.

Caption: Acid-catalyzed esterification of L-Glutamic Acid.

Highly Selective Autocatalytic Esterification with Copper(II) Chloride

This method offers a significant improvement in selectivity and yield for the synthesis of the γ-benzyl ester. The presence of CuCl₂ promotes the esterification of the γ-carboxyl group with high efficiency.

The high selectivity of this method is attributed to the coordination of the Cu²⁺ ion with the α-amino and α-carboxyl groups of L-glutamic acid. This coordination increases the acidity of the α-carboxyl group, which then acts as an internal catalyst for the esterification of the γ-carboxyl group by benzyl alcohol. This autocatalytic process is highly efficient even in the presence of water.

While a detailed, step-by-step protocol with specific quantities for a large-scale synthesis is not fully detailed in the provided search results, the key aspects of the reaction are:

-

Reactants : L-glutamic acid, benzyl alcohol, and a catalytic amount of CuCl₂.

-

Solvent : The reaction can be performed in the presence of water.

-

Reaction Conditions : The specific temperature and reaction time would need to be optimized based on the scale of the reaction. The process is described as an "autocatalytic process".

-

Work-up : The work-up procedure would involve the removal of the copper catalyst and purification of the product, likely through precipitation and recrystallization, similar to the acid-catalyzed method.

Caption: CuCl₂ promoted selective γ-esterification.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described synthesis methods.

| Parameter | Direct Acid-Catalyzed Esterification | Autocatalytic Esterification with CuCl₂ |

| Starting Material | L-Glutamic Acid | L-Glutamic Acid |

| Reagents | Benzyl Alcohol, Sulfuric Acid | Benzyl Alcohol, CuCl₂ |

| Yield (Crude) | 1044 g (from 1416 g L-glutamic acid) | 95.31% |

| Yield (Recrystallized) | 693 g (from 1416 g L-glutamic acid) | Not specified |

| Selectivity | Formation of α- and di-esters possible | 100% for γ-benzyl ester |

| Melting Point | 156-157°C (crude), 156.5-157°C (recrystallized) | Not specified |

Further Synthetic Transformations

L-Glutamic acid γ-benzyl ester is a versatile intermediate. A common subsequent step is its conversion to the corresponding N-carboxyanhydride (NCA), which is a monomer used in the ring-opening polymerization to produce poly(γ-benzyl-L-glutamate) (PBLG). This polymerization is a critical step in the synthesis of various biomaterials. The synthesis of the NCA is typically achieved by reacting the γ-benzyl ester with triphosgene.

Caption: Overall workflow to PBLG synthesis.

Conclusion

The synthesis of L-Glutamic acid γ-benzyl ester can be achieved through various methods, with the choice depending on the specific requirements of the application. The direct acid-catalyzed esterification is a well-established method suitable for large-scale production, although it may require extensive purification to remove byproducts. The autocatalytic method using CuCl₂ offers a highly selective and high-yielding alternative, which is particularly advantageous for applications requiring high purity of the γ-ester. Understanding the principles and experimental details of these methods is essential for researchers and professionals in the fields of peptide synthesis and drug development.

References

A Comprehensive Technical Guide to H-Glu-OBzl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of L-Glutamic acid γ-benzyl ester (H-Glu-OBzl), a critical building block in peptide synthesis and drug development. This document details experimental protocols for its synthesis and purification, its key applications, and comprehensive spectroscopic analysis.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid L-glutamic acid where the side-chain carboxylic acid is protected as a benzyl ester. This protection is crucial for preventing unwanted side reactions during peptide synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder or shiny plates | [2] |

| Melting Point | 156-157 °C | [2] |

| Solubility | Sparingly soluble in water. Soluble in hot water, dilute acids, and bases. | [2] |

| Optical Rotation | Specific rotation varies depending on the solvent and concentration. |

Synthesis and Purification Protocols

The synthesis of this compound typically involves the selective esterification of the γ-carboxylic acid of L-glutamic acid with benzyl alcohol.

Synthesis of L-Glutamic acid γ-benzyl ester

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

L-Glutamic acid

-

Benzyl alcohol

-

60% Sulfuric acid

-

Sodium bicarbonate

-

Ice

-

Carbon dioxide-free water

-

Acetone

-

Ether

-

Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask equipped with a distillation head, combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol.

-

Heat the mixture to 70°C and stir for 45 minutes.

-

Cool the solution and apply a vacuum of approximately 100 mm.

-

Raise the temperature back to 70°C and distill off the water for about 4.5 hours.

-

Allow the reaction mixture to stand overnight, during which it will become viscous.

-

Slowly add the viscous mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water.

-

A precipitate will form. Collect the precipitate by filtration and wash it with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone.

-

Air-dry the precipitate and then triturate it with 2 liters of ether.

-

Dry the resulting solid to yield crude γ-benzyl L-glutamate.

Purification by Recrystallization

Objective: To purify the crude this compound.

Materials:

-

Crude this compound

-

Hot water

-

Cold water

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the crude product in 12.5 liters of hot water.

-

Filter the hot solution through a plug of glass wool in a heated glass funnel.

-

Allow the filtrate to cool, followed by overnight refrigeration to facilitate crystallization.

-

Collect the recrystallized product by filtration.

-

Wash the crystals with 2 liters of cold water, followed by 2 liters of THF.

-

Air-dry the purified product overnight and then dry it in vacuo at room temperature for three hours to obtain white, shiny plates of this compound.

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The 1H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic protons, and the protons of the glutamic acid backbone.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.3-7.4 ppm.

-

Benzylic Protons (CH₂-Ph): A singlet at approximately δ 5.1 ppm.

-

α-CH: A multiplet around δ 4.3 ppm.

-

β-CH₂: Multiplets in the range of δ 2.1-2.3 ppm.

-

γ-CH₂: A multiplet around δ 2.6 ppm.

-

NH₂: A broad signal, the chemical shift of which is dependent on the solvent and concentration.

13C NMR (Carbon NMR): The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbons (C=O): Signals are expected in the region of δ 170-175 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals between δ 128-136 ppm.

-

Benzylic Carbon (CH₂-Ph): A signal around δ 67 ppm.

-

α-Carbon (α-CH): A signal around δ 53 ppm.

-

Aliphatic Carbons (β-CH₂ and γ-CH₂): Signals in the range of δ 25-35 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Amine): A medium intensity band around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (Ester and Carboxylic Acid): Strong, distinct bands around 1730 cm⁻¹ (ester) and 1700 cm⁻¹ (carboxylic acid).

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ester and Carboxylic Acid): Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 237. Key fragmentation patterns include:

-

Loss of the benzyl group: A significant fragment at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺).

-

Loss of the benzyloxycarbonyl group: A fragment resulting from the cleavage of the ester linkage.

-

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial reagent in solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl protection strategy. The benzyl ester serves as a stable protecting group for the side-chain carboxylate of glutamic acid, which can be removed under strong acidic conditions at the final cleavage step.

Boc-SPPS Workflow using Boc-Glu(OBzl)-OH

The following is a generalized workflow for incorporating a Boc-Glu(OBzl)-OH residue into a growing peptide chain on a solid support (e.g., Merrifield resin).

-

Resin Swelling: The resin is swollen in a suitable solvent like dichloromethane (DCM).

-

Boc Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM.

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIEA), to yield a free amine.

-

Coupling: The next amino acid, in this case, Boc-Glu(OBzl)-OH, is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) and then added to the resin to form a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups, including the benzyl ester on the glutamic acid side chain, are removed. This is typically achieved using a strong acid cocktail.

Protocol for HF Cleavage:

-

Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic and requires specialized equipment and handling procedures.

-

The dried peptide-resin is placed in a specialized HF cleavage apparatus.

-

A scavenger cocktail (e.g., anisole, p-cresol) is added to trap reactive carbocations generated during cleavage.

-

Anhydrous HF is condensed into the reaction vessel at low temperature (e.g., 0 °C).

-

The reaction mixture is stirred for a specified time (e.g., 1-2 hours) to ensure complete cleavage and deprotection.

-

The HF is removed by evaporation under vacuum.

-

The crude peptide is precipitated and washed with cold diethyl ether.

-

The final peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is an indispensable reagent for the synthesis of complex peptides and is widely used in drug discovery and development. Its well-defined physical and chemical properties, coupled with established protocols for its synthesis and application in SPPS, make it a reliable tool for researchers and scientists. This guide provides a foundational understanding of this compound, enabling its effective utilization in the laboratory.

References

The Core Mechanism of H-Glu-OBzl in Peptide Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role and mechanism of action of L-Glutamic acid γ-benzyl ester (H-Glu-OBzl) in peptide chemistry. It details its application in solid-phase peptide synthesis (SPPS), focusing on both Boc and Fmoc strategies, and provides insights into coupling efficiencies, experimental protocols, and potential side reactions.

Introduction: The Role of Side-Chain Protection in Peptide Synthesis

In peptide synthesis, the functional groups on the side chains of amino acids must be masked or "protected" to prevent undesirable reactions during the formation of peptide bonds.[1] The choice of protecting group is critical and is dictated by the overall synthesis strategy. This compound is a derivative of glutamic acid where the γ-carboxyl group is protected as a benzyl ester. This protection is robust enough to withstand the iterative steps of peptide chain elongation while allowing for selective removal under specific conditions.[2]

The benzyl ester in this compound is particularly valuable in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a cornerstone of solid-phase peptide synthesis.[3] In this scheme, the temporary Nα-Boc protecting group is removed with a mild acid like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups, including the one on this compound, remain intact. These benzyl groups are typically cleaved at the final step of the synthesis using a strong acid, such as anhydrous hydrofluoric acid (HF).[4]

Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

The primary function of the benzyl ester in this compound is to prevent the side-chain carboxyl group from participating in the coupling reactions. This ensures that the peptide bond forms exclusively between the α-carboxyl group of the incoming amino acid and the N-terminal α-amino group of the growing peptide chain.

Boc/Bzl SPPS Strategy

In the Boc/Bzl strategy, this compound is used as Boc-Glu(OBzl)-OH. The synthesis cycle involves the following key steps:

-

Deprotection: The Nα-Boc group of the resin-bound peptide is removed with a solution of TFA in dichloromethane (DCM).[5]

-

Neutralization: The resulting protonated N-terminal amine is neutralized to the free amine with a base, typically diisopropylethylamine (DIEA).

-

Coupling: The next amino acid in the sequence, in this case, Boc-Glu(OBzl)-OH, is activated with a coupling reagent and added to the resin to form a new peptide bond.

-

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The benzyl ester on the glutamic acid side chain is stable to the repeated TFA treatments used for Boc deprotection.

Fmoc/tBu SPPS Strategy

While less common for benzyl esters due to the availability of acid-labile tBu esters, Fmoc-Glu(OBzl)-OH can be used in the Fmoc/tBu strategy. In this approach:

-

Deprotection: The Nα-Fmoc group is removed with a basic solution, typically 20% piperidine in dimethylformamide (DMF). The benzyl ester is stable under these conditions.

-

Washing: The resin is washed to remove piperidine and byproducts.

-

Coupling: The incoming Fmoc-Glu(OBzl)-OH is activated and coupled to the N-terminal amine of the growing peptide chain.

-

Washing: The resin is washed to remove excess reagents.

At the end of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The benzyl ester can be removed by strong acid treatment (e.g., TFA) or by catalytic transfer hydrogenation.

Quantitative Data on Synthesis Efficiency

The efficiency of peptide synthesis is crucial for obtaining a high yield of the desired product. The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide incorporating a glutamic acid residue with benzyl ester side-chain protection.

| Parameter | Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used for Boc-SPPS. |

| Coupling Efficiency (per step) | >99% | Monitored by qualitative tests like the Kaiser test. |

| Coupling Efficiency (for Glu(OBzl)) | ~95-98% | May require optimized coupling reagents or double coupling for sterically hindered sequences. |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide. |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to remove deletion and truncated sequences. |

| Final Purified Peptide Yield | 20 - 40% | Represents the yield after purification by techniques such as RP-HPLC. |

Experimental Protocols

Protocol for Coupling Boc-Glu(OBzl)-OH in Boc-SPPS

This protocol describes a typical manual solid-phase synthesis cycle for incorporating Boc-Glu(OBzl)-OH.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Glu(OBzl)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

25-50% Trifluoroacetic acid (TFA) in DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 25-50% TFA in DCM for 1-2 minutes (pre-wash).

-

Drain and add a fresh solution of 25-50% TFA in DCM.

-

Agitate the mixture for 20-30 minutes.

-

Filter the resin and wash thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with DMF (3 times).

-

Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.

-

Wash the resin with DMF (5 times).

-

-

Coupling:

-

In a separate vessel, pre-activate Boc-Glu(OBzl)-OH (3 equivalents relative to resin substitution) with a coupling reagent like HATU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling completion with the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

-

-

Washing: Wash the resin thoroughly with DMF, followed by DCM, and then dry under vacuum.

Protocol for Benzyl Ester Deprotection

Method 1: Catalytic Transfer Hydrogenation

This method is a mild procedure for removing the benzyl protecting group.

Materials:

-

Protected peptide

-

10% Palladium on carbon (Pd/C)

-

Formic acid (as a hydrogen donor)

-

Methanol or other suitable solvent

Procedure:

-

Dissolve the protected peptide in a suitable solvent like methanol.

-

Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the peptide).

-

Add formic acid to the reaction mixture.

-

Stir the reaction at room temperature and monitor the progress by TLC or HPLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Method 2: Strong Acid Cleavage (TFA Cocktail)

This method is often used for the final cleavage from the resin and simultaneous removal of benzyl-based protecting groups.

Materials:

-

Peptide-resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers. A common mixture is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin.

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and wash it with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash it several times with cold ether.

-

Dry the crude peptide under vacuum.

Potential Side Reactions and Mitigation

Pyroglutamate Formation

N-terminal glutamic acid residues, especially when the side chain is deprotected, can undergo intramolecular cyclization to form pyroglutamic acid. This side reaction can occur under both acidic and basic conditions.

Mitigation:

-

Keep the N-terminal glutamic acid protected until the final cleavage step.

-

During cleavage, use scavenger cocktails that minimize the exposure of the deprotected N-terminus to conditions that favor cyclization. For instance, when using a TFA cleavage mixture, omitting water can help prevent this conversion.

Aspartimide Formation (relevant to Glutamic Acid)

While more prevalent with aspartic acid, glutamic acid residues can also undergo a similar side reaction to form a six-membered ring glutarimide, especially when the subsequent amino acid in the sequence is glycine. This is promoted by the basic conditions used for Fmoc deprotection.

Mitigation:

-

Use milder basic conditions for Fmoc deprotection if this side reaction is observed.

-

Incorporate backbone-protecting groups on the preceding amino acid to sterically hinder the cyclization.

Visualizing the Workflow

The following diagrams illustrate the key workflows in peptide synthesis involving this compound.

Conclusion

This compound is a versatile and effective protected amino acid for the synthesis of glutamic acid-containing peptides. Its benzyl ester side-chain protection is compatible with both Boc/Bzl and, to a lesser extent, Fmoc/tBu solid-phase peptide synthesis strategies. A thorough understanding of its mechanism of action, coupling efficiencies, and potential side reactions, as outlined in this guide, is essential for researchers and drug development professionals to successfully synthesize complex peptides with high yield and purity. The choice of deprotection method, either mild catalytic transfer hydrogenation or strong acid cleavage, provides flexibility in the overall synthetic route. By following optimized protocols and being mindful of potential pitfalls, the incorporation of this compound can be a reliable and efficient step in the construction of synthetic peptides for various therapeutic and research applications.

References

Spectroscopic Profile of H-Glu-OBzl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for L-Glutamic acid γ-benzyl ester (H-Glu-OBzl), a crucial building block in peptide synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and manufacturing.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol . The spectroscopic data presented below has been compiled from various sources and is summarized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables provide the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.35 | Multiplet | Aromatic protons (C₆H₅) |

| ~5.12 | Singlet | Benzylic protons (CH₂) |

| ~3.70 | Triplet | α-proton (α-CH) |

| ~2.50 | Triplet | γ-protons (γ-CH₂) |

| ~2.10 | Multiplet | β-protons (β-CH₂) |

| Variable | Broad Singlet | Amine protons (NH₂) |

| Variable | Broad Singlet | Carboxylic acid proton (COOH) |

Note: The chemical shifts of NH₂ and COOH protons are variable and depend on the solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174 | Carboxylic acid carbon (COOH) |

| ~172 | Ester carbonyl carbon (COO-CH₂) |

| ~136 | Aromatic quaternary carbon |

| ~128.5 | Aromatic CH carbons |

| ~128.0 | Aromatic CH carbons |

| ~67 | Benzylic carbon (CH₂) |

| ~54 | α-carbon (α-CH) |

| ~30 | γ-carbon (γ-CH₂) |

| ~27 | β-carbon (β-CH₂) |

Note: The predicted ¹³C NMR chemical shifts are based on data from structurally related compounds, such as Boc-L-Glu(OBzl)-OH.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The key absorption bands are summarized in the table below.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2500 | Broad | O-H stretch (Carboxylic acid) & N-H stretch (Amine) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1495, ~1455 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (Ester) |

Note: The IR data is based on spectra available from public databases and may vary slightly depending on the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 238.1 | [M+H]⁺ (Protonated molecule) |

| 220.1 | [M-NH₃]⁺ |

| 148.1 | [M-C₇H₇O]⁺ (Loss of benzyl group) |

| 130.1 | [M-C₇H₇O₂]⁺ (Loss of benzyloxycarbonyl group) |

| 108.1 | [C₇H₈O]⁺ (Benzyl alcohol fragment) |

| 91.1 | [C₇H₇]⁺ (Tropylium ion) |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electrospray Ionization - ESI, Gas Chromatography-Mass Spectrometry - GC-MS).

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 4.0 s

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Acquisition time: 1.5 s

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 32.

-

Mode: Transmittance.

Data Processing:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

-

Identify and label the significant absorption peaks.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote ionization.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or similar mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50-500.

Data Processing:

-

Acquire the full scan mass spectrum.

-

For fragmentation analysis (MS/MS), select the parent ion (e.g., m/z 238.1) and subject it to collision-induced dissociation (CID) with argon gas.

-

Analyze the resulting fragment ions to determine the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to Benzyl Ester Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Benzyl esters are a cornerstone in the strategic protection of carboxylic acids throughout complex multi-step organic syntheses. Their utility is defined by a delicate balance of stability and selective reactivity, allowing for their robust preservation through various reaction conditions, followed by their mild and efficient removal. This technical guide provides a comprehensive overview of the core characteristics of benzyl ester protecting groups, with a focus on their stability, deprotection methodologies, and practical applications in research and development.

Core Characteristics and Stability Profile

The benzyl ester protecting group offers significant stability across a range of chemical environments, making it a reliable choice for the protection of carboxylic acids. Its stability is attributed to the steric hindrance provided by the benzyl group and the electronic nature of the ester linkage. However, like all protecting groups, its stability is not absolute and is dependent on the specific reaction conditions.

Benzyl esters are generally stable to a variety of non-nucleophilic reagents and are particularly well-suited for syntheses involving transformations under neutral or mildly acidic and basic conditions.[1] They can withstand many common synthetic operations, such as oxidations, reductions (with non-catalytic hydrogenation reagents), and organometallic reactions.

The stability of benzyl esters is often compared to other common carboxylic acid protecting groups, such as methyl, ethyl, and tert-butyl esters. While methyl and ethyl esters are susceptible to hydrolysis under both acidic and basic conditions, benzyl esters exhibit greater resistance to mild acidic and basic hydrolysis. Tert-butyl esters, on the other hand, are highly acid-labile and are cleaved under conditions where benzyl esters remain intact. This differential stability allows for orthogonal protection strategies in the synthesis of complex molecules with multiple carboxylic acid functionalities.

Quantitative Stability Data

The following table summarizes the stability of benzyl esters under various conditions, providing a comparative overview for strategic planning in multi-step syntheses.

| Condition Category | Reagent/Condition | Temperature | Reaction Time | Stability/Outcome | Yield (%) | Reference |

| Acidic | Anhydrous HCl in Ether (with 1 equiv H₂O) | Room Temp. | 24 h | Stable | 98% recovery | [2] |

| TsOH, Benzene | Reflux | 24 h | Formation | 67% | [3] | |

| Basic | Triethylamine | Room Temp. | - | Stable (used as base in protection) | - | [4] |

| Reductive | H₂, Pd/C | Room Temp. | 5 h | Cleavage | 99% | [3] |

| H₂, Pd/C | Room Temp. | Overnight | Cleavage | 100% | ||

| Lewis Acid | SnCl₄ | - | - | Cleavage | - | |

| Anhydrous FeCl₃ in CH₂Cl₂ | Room Temp. | 15-30 min | Cleavage (of benzyl ethers) | >70% | ||

| Other | Nickel Boride in Methanol | Ambient Temp. | - | Cleavage | High |

Deprotection Methodologies

A key advantage of the benzyl ester protecting group is the variety of methods available for its removal, allowing for deprotection under conditions that are compatible with a wide range of sensitive functional groups. The choice of deprotection method is dictated by the overall synthetic strategy and the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

The most common and mildest method for the cleavage of benzyl esters is catalytic hydrogenolysis. This reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds under neutral conditions and at room temperature, making it highly chemoselective.

The general mechanism for catalytic hydrogenolysis involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the free carboxylic acid and toluene as a byproduct.

Figure 1: Simplified mechanism of benzyl ester deprotection via catalytic hydrogenolysis.

Transfer Hydrogenolysis

For substrates that are sensitive to the direct use of hydrogen gas or for simplifying the experimental setup, transfer hydrogenolysis offers a convenient alternative. This method utilizes a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst.

Lewis Acid-Mediated Cleavage

Strong Lewis acids can effect the cleavage of benzyl esters. Reagents such as tin(IV) chloride (SnCl₄) and aluminum trichloride (AlCl₃) have been shown to be effective. This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups. The reaction is typically carried out in an anhydrous aprotic solvent.

Photocatalytic Deprotection

Recent advances have led to the development of visible-light-mediated photocatalytic methods for the deprotection of benzyl groups. This approach offers a mild and environmentally friendly alternative to traditional methods, often proceeding under neutral conditions and at room temperature. The mechanism typically involves single-electron transfer from an excited photocatalyst to the benzyl group, leading to its cleavage.

Experimental Protocols

The following sections provide detailed experimental procedures for the protection of a carboxylic acid as a benzyl ester and its subsequent deprotection via catalytic hydrogenolysis.

Protection of a Carboxylic Acid with Benzyl Bromide

This protocol describes a general procedure for the benzylation of a carboxylic acid using benzyl bromide and a mild base.

Materials:

-

Carboxylic acid (1.0 equiv)

-

Benzyl bromide (1.1 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the carboxylic acid in DMF.

-

Add cesium carbonate to the solution and stir for 15-20 minutes at room temperature.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl ester.

-

Purify the crude product by column chromatography on silica gel if necessary.

Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the removal of a benzyl ester protecting group using palladium on carbon and hydrogen gas.

Materials:

-

Benzyl ester (1.0 equiv)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the benzyl ester in a suitable solvent (e.g., methanol or ethyl acetate) in a flask equipped with a stir bar.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the flask and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Strategic Applications and Orthogonality

The benzyl ester protecting group is widely employed in various areas of organic synthesis, including peptide synthesis, natural product synthesis, and the development of active pharmaceutical ingredients (APIs). Its stability to a range of reaction conditions and the availability of multiple deprotection methods make it a versatile tool for synthetic chemists.

A key aspect of the utility of benzyl esters lies in their orthogonality with other protecting groups. For instance, a benzyl ester can be selectively cleaved by hydrogenolysis in the presence of an acid-labile tert-butyl ester or a base-labile methyl ester. This orthogonality is crucial for the regioselective manipulation of multifunctional molecules.

Figure 2: A decision workflow for selecting a benzyl ester deprotection method.

Conclusion

Benzyl esters remain an indispensable tool in the arsenal of the synthetic organic chemist. Their robust stability profile, coupled with the diverse and mild conditions available for their removal, ensures their continued and widespread application in the synthesis of complex molecules. A thorough understanding of their characteristics, as outlined in this guide, is essential for the strategic design and successful execution of synthetic routes in research, discovery, and development.

References

H-Glu-OBzl molecular weight and formula

An In-depth Technical Guide on H-Glu-OBzl: Molecular Weight and Formula

This guide provides the fundamental physicochemical properties of this compound, specifically its molecular weight and chemical formula. This information is crucial for researchers, scientists, and professionals in drug development for accurate measurements, reaction stoichiometry, and analytical characterization.

Chemical Identity

This compound is a derivative of the amino acid L-glutamic acid. The designation "H" at the N-terminus indicates a free amino group, while "OBzl" signifies that the gamma-carboxyl group is protected as a benzyl ester. Its systematic name is L-Glutamic acid γ-benzyl ester.[1][2][3]

Physicochemical Data

The core quantitative data for this compound, also known as L-Glutamate-γ-benzyl ester, is summarized below.[4][5] This data is essential for calculating molarity, performing quantitative analysis, and interpreting spectroscopic results.

| Parameter | Value | References |

| Molecular Formula | C12H15NO4 | |

| Molecular Weight | 237.25 g/mol | |

| CAS Number | 1676-73-9 |

Logical Relationship of Properties

The chemical formula of a compound dictates its molecular weight, which is the sum of the atomic weights of all atoms in the molecule. The relationship for this compound is illustrated below.

Note on Experimental Protocols and Signaling Pathways

The user request included a provision for experimental protocols and signaling pathways. It is important to clarify that these elements are not applicable to the fundamental properties of a chemical compound itself.

-

Experimental Protocols: The determination of molecular weight and formula is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. These are routine characterization methods rather than specific experimental protocols developed for this single compound.

-

Signaling Pathways: this compound is a protected amino acid derivative used as a building block in chemical synthesis, particularly for peptides. As a static chemical reagent, it does not possess inherent signaling pathway activity. Such pathways are biological processes involving complex interactions between multiple molecules within a living system.

References

The Alchemist's Armor: A Technical Guide to the Nomenclature and Strategy of Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the precise and intricate world of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving high yields and purity. Amino acids, the building blocks of peptides and proteins, possess multiple reactive functional groups. Protecting groups act as temporary "armor," selectively masking these sites to prevent undesirable side reactions and ensure the controlled, sequential formation of peptide bonds.[1][] This in-depth technical guide provides a comprehensive overview of the nomenclature, classification, and strategic application of commonly used protecting groups in modern peptide chemistry.

The Core Principle: Orthogonal Protection

The foundation of modern protecting group strategy is the concept of orthogonality .[3][4] An orthogonal system employs multiple classes of protecting groups within the same molecule, where each class is removable by a specific set of chemical conditions that do not affect the others.[5] This allows for the selective deprotection of one functional group while others remain shielded.

The two dominant orthogonal strategies in Solid-Phase Peptide Synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches.

-

Fmoc/tBu Strategy: This is the most common approach in modern SPPS. It uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for "permanent" side-chain protection. The final cleavage from the resin and removal of side-chain protectors is achieved with a strong acid like trifluoroacetic acid (TFA).

-

Boc/Bzl Strategy: This classic strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (Bzl)-based groups for side-chain protection. The Boc group is removed with a moderate acid (e.g., TFA), while the more stable side-chain groups and resin linkage are cleaved with a very strong acid, such as hydrogen fluoride (HF).

Nomenclature and Classification of Protecting Groups

Protecting groups are typically abbreviated for convenience. Understanding this nomenclature is essential for interpreting synthetic schemes and selecting appropriate reagents.

Nα-Amino Protecting Groups (Temporary Protection)

These groups protect the N-terminus during peptide bond formation and are removed at the beginning of each coupling cycle.

| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Stability |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-NH-R | Mild base (e.g., 20% piperidine in DMF) | Stable to acid and hydrogenolysis. |

| tert-Butoxycarbonyl | Boc | Boc-NH-R | Moderate acid (e.g., 25-50% TFA in DCM) | Stable to base and hydrogenolysis. |

| Benzyloxycarbonyl | Z (or Cbz) | Z-NH-R | Catalytic Hydrogenolysis (H₂/Pd-C); strong acids (HBr/AcOH, HF) | Stable to mild acid and base. |

C-Carboxyl Protecting Groups

In SPPS, the resin linker itself serves as the C-terminal protecting group. For solution-phase synthesis, various esters are used.

| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Stability |

| Methyl Ester | -OMe | R-COOMe | Saponification (e.g., NaOH) | Stable to acid and hydrogenolysis. |

| Ethyl Ester | -OEt | R-COOEt | Saponification (e.g., NaOH) | Stable to acid and hydrogenolysis. |

| tert-Butyl Ester | -OtBu | R-COOtBu | Acid (e.g., TFA) | Stable to base and hydrogenolysis. |

| Benzyl Ester | -OBzl | R-COOBzl | Catalytic Hydrogenolysis (H₂/Pd-C); strong acids | Stable to mild acid and base. |

Side-Chain Protecting Groups (Permanent Protection)

These groups protect reactive side chains throughout the synthesis and are typically removed during the final cleavage step. The choice is dictated by the Nα-protection strategy to ensure orthogonality.

| Amino Acid | Reactive Group | Common Protecting Groups (Fmoc/tBu Strategy) | Common Protecting Groups (Boc/Bzl Strategy) |

| Basic | |||

| Lysine (Lys), Ornithine (Orn) | ε-Amino | Boc, Mtt, ivDde, Aloc | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |

| Arginine (Arg) | Guanidino | Pbf, Pmc, Mtr | Tosyl (Tos), Nitro (NO₂) |

| Histidine (His) | Imidazole | Trityl (Trt), Mtt, Boc | Benzyloxymethyl (Bom), Dinitrophenyl (Dnp), Tos |

| Acidic | |||

| Aspartic Acid (Asp), Glutamic Acid (Glu) | Carboxyl | tert-Butyl ester (OtBu), Allyl ester (OAll) | Benzyl ester (OBzl), Cyclohexyl ester (OcHex) |

| Hydroxylated | |||

| Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Hydroxyl | tert-Butyl ether (tBu) | Benzyl ether (Bzl), 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) |

| Sulfur-containing | |||

| Cysteine (Cys) | Thiol | Trityl (Trt), Acetamidomethyl (Acm), tert-Butyl (tBu) | 4-Methylbenzyl (Meb), Acetamidomethyl (Acm) |

| Amides | |||

| Asparagine (Asn), Glutamine (Gln) | Amide | Trityl (Trt) | Xanthyl (Xan) |

| Indole | |||

| Tryptophan (Trp) | Indole | Boc | Formyl (For) |

Table references:

Strategic Workflows in Peptide Synthesis

The sequence of deprotection and coupling steps is critical and defines the synthetic workflow.

Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc/tBu strategy is favored for its mild conditions for Nα-deprotection, which preserves acid-sensitive side-chain protecting groups until the final cleavage.

References

The Strategic Role of H-Glu-OBzl in Modern Peptidomimetic Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the pivotal role of L-Glutamic acid γ-benzyl ester (H-Glu-OBzl), a key building block in the field of peptidomimetic design. We will explore its fundamental utility in peptide synthesis, detail experimental protocols for its incorporation and deprotection, present quantitative data from relevant studies, and visualize the complex workflows and biological pathways central to this area of research.

Core Concepts: Why this compound is a Cornerstone in Peptidomimetic Scaffolding

Glutamic acid is a fundamental component of many biologically active peptides, its acidic side-chain functionality often being crucial for ionic interactions and molecular recognition at specific receptor sites.[1] However, native peptides frequently suffer from poor metabolic stability, low bioavailability, and rapid clearance, limiting their therapeutic potential.[2] Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while possessing improved drug-like properties.[3][4]

This is where the strategic use of protected amino acids like this compound becomes indispensable. This compound is a derivative of L-glutamic acid where the side-chain (gamma) carboxylic acid is protected as a benzyl ester (-OBzl). This protection is critical during peptide synthesis for several reasons:

-

Prevention of Side Reactions: The benzyl ester group masks the reactive carboxylic acid on the glutamic acid side chain, preventing it from interfering with the amide bond formation at the peptide backbone during coupling steps.[5]

-

Enabling Orthogonal Chemistry: In Solid-Phase Peptide Synthesis (SPPS), different protecting groups are used for the N-terminus (e.g., Fmoc or Boc) and the side chains. The benzyl group is a key component of the Boc/Bzl protection strategy, which is considered quasi-orthogonal. The N-terminal Boc group is removed with moderate acid (like TFA), while the benzyl ester requires a much stronger acid (like HF) for cleavage, allowing for selective deprotection.

-

Versatility in Synthesis: H-Glu(OBzl)-OH is a versatile building block compatible with both major SPPS strategies (Boc and Fmoc), making it a widely used reagent in the synthesis of complex peptides and peptidomimetics.

The benzyl group acts as a "permanent" protecting group during the chain assembly and is typically removed during the final cleavage step, liberating the native glutamic acid side chain to participate in its intended biological interactions.

Quantitative Analysis of Peptidomimetics Incorporating Glutamic Acid Analogs

The incorporation of glutamic acid and its derivatives is a common strategy in designing peptidomimetics targeting a range of biological receptors. The following tables summarize quantitative data from studies on peptidomimetics where glutamic acid or its analogs play a key structural or linker role.

Table 1: Binding Affinities of Glutamic Acid-Based Macrocyclic Peptidomimetics for Plk1 PBD

This table presents data on macrocyclic peptide mimetics designed to target the Polo-like kinase 1 (Plk1) Polo-Box Domain (PBD), a key regulator of mitosis and a target in cancer therapy. A novel glutamic acid analog was used to create the macrocycle.

| Compound | Description | IC50 (nM) vs. full-length Plk1 | IC50 (nM) vs. Plk1 PBD |

| 2 | Parent Linear Peptide | 110 | 7 |

| 7a | Macrocycle (S-Orn) | 160 | 9 |

| 7b | Macrocycle (R-Orn) | >10,000 | >10,000 |

| 7c | Macrocycle (S-Lys) | 150 | 8 |

| 7d | Macrocycle (R-Lys) | >10,000 | >10,000 |

| Data sourced from Lee, K. S., & Burke, T. R., Jr. (2021). |

Table 2: Integrin αvβ3 Binding Affinities of Multimeric RGD Peptidomimetics with Glutamic Acid Linkers

Glutamic acid is frequently used as a branching point to create multimeric versions of the Arg-Gly-Asp (RGD) peptide, which targets integrin receptors. This multimerization often leads to a significant increase in binding affinity (avidity).

| Compound | Description | IC50 (nM) |

| c(RGDfK) | Monomeric RGD peptide | 49.9 ± 5.5 |

| DOTA-P-RGD | Monomeric RGD conjugate | 44.3 ± 3.5 |

| DOTA-P-RGD₂ | Dimeric RGD with Glu linker | 5.0 ± 1.0 |

| DOTA-3P-RGD₂ | Dimeric RGD with PEG & Glu linker | 1.5 ± 0.2 |

| DOTA-2P-RGD₄ | Tetrameric RGD with Glu linkers | 0.5 ± 0.1 |

| DOTA-2P4G-RGD₄ | Tetrameric RGD with PEG, Gly & Glu linkers | 0.2 ± 0.1 |

| DOTA-6P-RGD₄ | Tetrameric RGD with PEG & Glu linkers | 0.3 ± 0.1 |

| Data sourced from Shi, J., et al. (2011). |

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of H-Glu(OBzl)-OH into a peptide sequence and the subsequent deprotection of the benzyl group.

Protocol 1: Incorporation of Fmoc-Glu(OBzl)-OH via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for coupling a Fmoc-protected glutamic acid with a benzyl-protected side chain onto a resin-bound peptide chain.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-Glu(OBzl)-OH

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-Glu(OBzl)-OH (3-4 equivalents relative to resin loading) and HCTU (3-4 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor reaction completion, a small sample of resin can be taken for a Kaiser test (a positive test indicates incomplete coupling).

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition: The peptide-resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Final Cleavage and Deprotection of Benzyl Ester Groups

Two common methods for the final cleavage of the peptide from the resin and the removal of the benzyl side-chain protecting group are presented.

Method A: Strong Acid Cleavage (HF)

This method is standard for the Boc/Bzl strategy and effectively removes most benzyl-based protecting groups.

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole)

-

Cold diethyl ether

Procedure:

-

Preparation: Place the dried peptide-resin in the HF cleavage vessel. Add the appropriate scavenger cocktail. Scavengers are crucial to trap the reactive benzyl carbocations generated during cleavage, preventing side reactions.

-

HF Condensation: Cool the vessel with liquid nitrogen and carefully distill the anhydrous HF into it.

-

Cleavage Reaction: Warm the vessel to 0°C and stir the reaction mixture for 1-2 hours. The exact time depends on the stability of the protecting groups.

-

HF Evaporation: Remove the HF by evaporation under a stream of nitrogen gas.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the residue.

-

Isolation: Collect the precipitated peptide by filtration or centrifugation, wash several times with cold diethyl ether, and dry under vacuum.

Method B: Catalytic Transfer Hydrogenation

This is a milder alternative for removing benzyl protecting groups and is useful for peptides that are sensitive to strong acids. It uses a hydrogen donor in the presence of a palladium catalyst.

Materials:

-

Protected peptide (cleaved from resin if necessary, with side-chain protection intact)

-

Palladium catalyst (e.g., 10% Pd on Carbon or Palladium Black)

-

Hydrogen Donor (e.g., Formic acid, Cyclohexene, or Ammonium formate)

-

Solvent (e.g., Methanol, Acetic Acid, or a mixture)

Procedure:

-

Dissolution: Dissolve the protected peptide in the chosen solvent (e.g., 4% formic acid in methanol).

-

Catalyst Addition: Add the palladium catalyst to the solution (typically on a 1:1 weight basis with the peptide for palladium black).

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid, and completion can be monitored by thin-layer chromatography (TLC) or HPLC (typically within 5-60 minutes).

-

Catalyst Removal: Once the reaction is complete, remove the catalyst by filtering the mixture through a pad of Celite.

-

Product Isolation: Wash the filter pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in peptidomimetic design and their biological targets.

Logical Workflow for Peptidomimetic Drug Design

The design of a peptidomimetic is a multi-step, iterative process that combines chemical synthesis with biological evaluation to refine a lead compound.

Caption: A generalized workflow for the rational design and optimization of peptidomimetics.

Protecting Group Strategy in Boc/Bzl Solid-Phase Peptide Synthesis

This diagram illustrates the logic of using orthogonal protecting groups during a single coupling cycle in Boc-SPPS, highlighting the role of the benzyl ester on the glutamic acid side chain.

Caption: Logic of a single coupling cycle in Boc/Bzl SPPS using Boc-Glu(OBzl)-OH.

Glutamatergic Synapse Signaling Pathway

Peptidomimetics derived from glutamic acid can be designed to modulate glutamatergic signaling, which is critical in neurotransmission and implicated in various neurological disorders.

Caption: Simplified overview of the glutamatergic signaling pathway at the synapse.

Conclusion

This compound and its derivatives are more than just protected amino acids; they are strategic tools that enable the construction of highly complex and functional peptidomimetics. The benzyl ester provides robust and reliable protection for the glutamic acid side chain, compatible with established synthesis methodologies. By leveraging this and other protected building blocks, researchers can systematically modify peptide structures to enhance their therapeutic properties. The ability to design molecules that can effectively mimic natural ligands and modulate critical signaling pathways, such as glutamatergic neurotransmission, underscores the profound impact of this chemical strategy on modern drug discovery and development. A thorough understanding of the associated synthetic protocols and quantitative evaluation methods is essential for any scientist working to translate the potential of peptides into next-generation therapeutics.

References

- 1. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Current peptidomics: Applications, purification, identification, quantification, and functional analysis [escholarship.org]

- 5. rsc.org [rsc.org]

Methodological & Application

The Strategic Incorporation of H-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis: A Detailed Guide

For researchers, scientists, and drug development professionals, the precise construction of peptides is paramount. The choice of building blocks and protecting group strategy dictates the success of solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the use of L-Glutamic Acid γ-Benzyl Ester (H-Glu(OBzl)-OH), a key building block for introducing glutamic acid residues with side-chain protection.

H-Glu(OBzl)-OH is a derivative of glutamic acid where the γ-carboxylic acid is protected as a benzyl ester. This protection is crucial to prevent side reactions during peptide synthesis. The benzyl group is a versatile protecting group that can be employed in different SPPS strategies, offering a degree of orthogonality that is beneficial for the synthesis of complex peptides.[1]

Orthogonality and Deprotection Strategies

The benzyl (Bzl) protecting group is compatible with both the Boc/Bzl and Fmoc/tBu strategies, although its application differs significantly between the two.

-

In the Boc/Bzl Strategy: The Boc group on the α-amine is removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl ester on the glutamic acid side-chain is stable under these conditions.[2] The final cleavage of the peptide from the resin and the removal of the benzyl group are typically achieved simultaneously using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]

-

In the Fmoc/tBu Strategy: The Fmoc group is removed with a base (e.g., piperidine), and the standard acid-labile side-chain protecting groups (like tBu) are removed with TFA. The benzyl group is stable to both of these conditions.[1] This makes the benzyl group a truly orthogonal protecting group in the Fmoc system, allowing for selective deprotection of the side chain while the peptide is still on the resin. This is particularly useful for the synthesis of cyclic or branched peptides and for on-resin modifications. The removal of the benzyl group in this strategy is typically achieved through catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes typical quantitative data for SPPS processes. While specific data for every H-Glu(OBzl)-OH coupling is sequence-dependent, these values provide a general benchmark for successful peptide synthesis.

| Parameter | Typical Value | Monitoring Method/Notes |

| Resin Loading | 0.5 - 1.0 mmol/g | Manufacturer's specification. Merrifield or PAM resins are common for Boc/Bzl strategy. |

| Coupling Efficiency (per step) | >99% | Monitored by Kaiser test for primary amines or Isatin test for secondary amines. |

| Coupling Efficiency (H-Glu(OBzl)-OH) | ~95-98% | May require optimized coupling reagents or double coupling, especially for sterically hindered sequences. |